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Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and pharmacological relationship between
the anorectic agents Tiflorex (also known as flutiorex) and the well-characterized compound,
fenfluramine. Both molecules, belonging to the phenethylamine class, were developed for their
appetite-suppressant properties. This document provides a comprehensive analysis of their
structural nuances, metabolic fates, and mechanisms of action, supported by quantitative data,
detailed experimental methodologies, and visual representations of key pathways.

Structural Comparison: A Tale of Two
Trifluoromethyls

Tiflorex and fenfluramine share a common phenethylamine backbone, a structural motif
prevalent in many centrally acting compounds. The key distinction lies in the substitution on the
phenyl ring. While both possess a trifluoromethyl (CF3) group at the meta-position, in Tiflorex
this group is attached via a sulfur atom, forming a trifluoromethylthio (-SCF3) group. This
seemingly minor alteration has significant implications for the compound's metabolic stability
and pharmacological activity.
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Feature Tiflorex (Flutiorex) Fenfluramine
N-ethyl-1-[3- N-ethyl-1-[3-

IUPAC Name (trifluoromethylsulfanyl)phenyl]  (trifluoromethyl)phenyl]propan-
propan-2-amine 2-amine

Molecular Formula C12H16F3NS C12H16F3N

Molecular Weight 263.32 g/mol 231.26 g/mol
CCNC(C)Cclccee(cl)SC(F)

SMILES F)F CCNC(C)Cclccee(cl)C(F)(F)F

Pharmacological Profile: Efficacy and Receptor
Interactions

Both Tiflorex and fenfluramine exert their anorectic effects primarily through modulation of the
serotonergic system. However, the potency and specific receptor interactions exhibit notable
differences.

Anorectic Efficacy

Clinical and preclinical studies have demonstrated that Tiflorex is a more potent anorectic
agent than fenfluramine. In human studies, Tiflorex was found to be approximately twice as
potent as fenfluramine in reducing food intake.[1] A comparative study in rats also highlighted
the dose-dependent anorectic effects of both compounds.[2]

Receptor Binding Affinity

While specific receptor binding affinity data (Ki values) for Tiflorex is not extensively available
in the public domain, the pharmacological activity of fenfluramine and its primary active
metabolite, norfenfluramine, has been well-characterized. Norfenfluramine, in particular,
displays high affinity for serotonin 5-HT2B and 5-HT2C receptors.[3] This interaction, especially
with the 5-HT2B receptor, has been linked to the adverse cardiac valvulopathy observed with
long-term fenfluramine use.[3]
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Compound Receptor Ki (nM)
Norfenfluramine 5-HT2A Moderate Affinity
Norfenfluramine 5-HT2B High Affinity
Norfenfluramine 5-HT2C High Affinity

Note: Specific Ki values for Tiflorex are not readily available in published literature.

Metabolic Pathways: Divergent Fates

The structural difference between Tiflorex and fenfluramine leads to distinct metabolic
pathways.

Tiflorex Metabolism

In rats, the primary metabolic route for Tiflorex is S-oxidation. The trifluoromethylthio group
undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives of both
Tiflorex and its N-de-ethylated metabolite, nortiflorex.[4] This pathway is a consequence of
the sulfur linkage, which provides a site for oxidative metabolism.

Fenfluramine Metabolism

The metabolism of fenfluramine is dominated by N-de-alkylation. The ethyl group is removed
from the nitrogen atom to form the active metabolite, norfenfluramine. This reaction is primarily
catalyzed by a suite of cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and
CYP2D6 as the primary enzymes, with minor contributions from CYP2C9, CYP2C19, and
CYP3A4.[5]

Mechanism of Action: Serotonin Release and
Beyond

Both compounds are classified as serotonin-releasing agents. They interact with the serotonin
transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2) to increase the
extracellular concentration of serotonin in the synaptic cleft.[6]
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Fenfluramine and its metabolite norfenfluramine also exhibit activity at sigma-1 receptors,
which may contribute to their overall pharmacological profile.[7]

Experimental Protocols
Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:

o Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2B
receptors).

Radioligand specific for the target receptor (e.g., [3H]-LSD).

Test compound (Tiflorex or fenfluramine).

Non-specific binding control (e.g., a high concentration of a known ligand).

Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgCI2, 0.1 mM EDTA, pH 7.4).
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96-well filter plates and a vacuum manifold.

Scintillation counter and scintillation fluid.

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test
compound, buffer (for total binding), or the non-specific binding control.

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined
period (e.g., 60 minutes) to allow binding to reach equilibrium.

Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add scintillation fluid.

Quantify the radioactivity on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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In Vitro Drug Metabolism Assay using Liver Microsomes
(General Protocol)

Objective: To identify the metabolites of a test compound and the enzymes responsible for its
metabolism.

Materials:

Human liver microsomes (or microsomes from other species).

Test compound (Tiflorex or fenfluramine).

NADPH regenerating system (cofactor for CYP enzymes).

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

Quenching solution (e.g., acetonitrile or methanol) to stop the reaction.

LC-MS/MS system for metabolite analysis.

Specific CYP inhibitors (optional, for reaction phenotyping).

Procedure:

Pre-incubate the liver microsomes and the test compound in the incubation buffer at 37°C.
« Initiate the metabolic reaction by adding the NADPH regenerating system.

 Incubate for a specific time period (e.g., 0, 15, 30, 60 minutes).

» Stop the reaction at each time point by adding the quenching solution.

o Centrifuge the samples to pellet the protein.

» Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its
metabolites.
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» To identify the specific CYP enzymes involved, the assay can be repeated in the presence of
selective CYP inhibitors. A decrease in the formation of a particular metabolite in the
presence of a specific inhibitor suggests the involvement of that enzyme.
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Conclusion

Tiflorex and fenfluramine, while structurally similar, exhibit key differences in their chemical
makeup that translate to distinct pharmacological and metabolic profiles. The substitution of a
trifluoromethyl group with a trifluoromethylthio group in Tiflorex enhances its anorectic potency
and alters its primary metabolic pathway from N-de-alkylation to S-oxidation. A thorough
understanding of these structure-activity and structure-metabolism relationships is crucial for
the design and development of safer and more effective therapeutic agents targeting the
serotonergic system for appetite regulation and other central nervous system disorders. Further
research to elucidate the specific receptor binding profile of Tiflorex would provide a more
complete picture of its pharmacological actions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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